Miro1 Reducer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

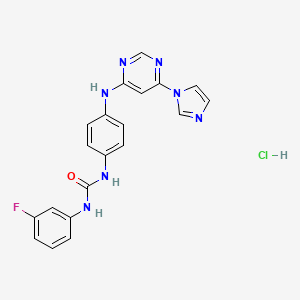

Properties

Molecular Formula |

C20H17ClFN7O |

|---|---|

Molecular Weight |

425.8 g/mol |

IUPAC Name |

1-(3-fluorophenyl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea;hydrochloride |

InChI |

InChI=1S/C20H16FN7O.ClH/c21-14-2-1-3-17(10-14)27-20(29)26-16-6-4-15(5-7-16)25-18-11-19(24-12-23-18)28-9-8-22-13-28;/h1-13H,(H,23,24,25)(H2,26,27,29);1H |

InChI Key |

UKXRHSHXZHFFTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of Miro1 in Mitophagy: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mitochondrial Rho GTPase 1 (Miro1), encoded by the RHOT1 gene, is a critical regulator of mitochondrial dynamics, trafficking, and homeostasis.[1][2] Located on the outer mitochondrial membrane (OMM), Miro1 acts as an adaptor protein, linking mitochondria to microtubule-based motor proteins like kinesin and dynein, thereby controlling their transport throughout the cell.[3][4] Beyond its role in mitochondrial motility, emerging evidence has placed Miro1 at the heart of mitochondrial quality control, specifically in the process of mitophagy—the selective degradation of damaged or superfluous mitochondria.[5][6] Dysregulation of Miro1 function and its subsequent impact on mitophagy have been increasingly linked to the pathogenesis of neurodegenerative disorders, most notably Parkinson's Disease (PD).[1][2][6]

This technical guide provides an in-depth examination of Miro1's function in mitophagy, focusing on its interaction with the well-established PINK1/Parkin signaling pathway. It consolidates key quantitative data, details relevant experimental protocols, and presents visual diagrams of the core mechanisms to serve as a comprehensive resource for the scientific community.

Core Function of Miro1 in PINK1/Parkin-Mediated Mitophagy

The clearance of damaged mitochondria is predominantly governed by the PINK1 (PTEN-induced putative kinase 1) and Parkin (an E3 ubiquitin ligase) pathway. Miro1 is a pivotal substrate and regulator within this cascade, acting as a molecular switch that arrests mitochondrial movement to facilitate their autophagic clearance.[4][7]

1. Miro1 as a Docking Site for Parkin on Healthy Mitochondria: Under basal conditions, a small pool of cytosolic Parkin interacts with Miro1 on the surface of healthy mitochondria.[8][9][10] This initial interaction is independent of PINK1 and does not involve the ubiquitination or degradation of Miro1, nor does it impair its function in mitochondrial transport.[8][9] This pre-localization of Parkin primes the mitochondria for a rapid response upon damage, with Miro1 acting as a calcium-sensitive docking site.[8][9][10]

2. Initiation by Mitochondrial Damage and PINK1 Accumulation: Upon mitochondrial damage, such as depolarization of the mitochondrial membrane potential, the kinase PINK1 is stabilized and accumulates in its full-length form on the OMM.[7][11] In healthy mitochondria, PINK1 is typically imported into the inner mitochondrial membrane and cleaved.

3. Phosphorylation and Parkin Recruitment: Accumulated PINK1 phosphorylates multiple substrates on the OMM, including ubiquitin at the Serine 65 residue (pS65-Ub) and Parkin itself.[11] PINK1 also directly phosphorylates Miro1.[12] The presence of phospho-ubiquitin on the mitochondrial surface serves as a signal to recruit and activate the larger cytosolic pool of Parkin.[8] The initial Miro1-bound Parkin pool is also activated.[8][9]

4. Miro1 Ubiquitination and Degradation: Once activated, Parkin, an E3 ubiquitin ligase, ubiquitinates numerous OMM proteins, including Miro1.[7][11] Miro1 is promiscuously ubiquitinated on multiple lysine residues.[11][13][14] This ubiquitination event is a critical step that leads to the proteasomal degradation of Miro1.[7][12] The degradation of Miro1 effectively detaches the mitochondrion from the microtubule transport machinery, arresting its movement.[4][7] This quarantine of the damaged organelle is a prerequisite for its subsequent engulfment by an autophagosome.[7]

5. Consequences of Miro1 Depletion or Dysfunctional Ubiquitination: Genetic deletion of Miro1 or the expression of ubiquitination-resistant Miro1 mutants leads to a significant delay in Parkin translocation to damaged mitochondria.[11][15] This impairment results in reduced mitochondrial clearance, demonstrating that the tight regulation of Miro1 levels is essential for efficient mitophagy.[11][13] Blocking Miro1 ubiquitination stabilizes its levels and slows the mitophagic process.[13]

Signaling Pathway Diagram

Caption: The PINK1/Parkin pathway for mitophagy initiation targeting Miro1.

Quantitative Analysis of Miro1 Function in Mitophagy

Several studies have provided quantitative data underscoring the critical role of Miro1 in the efficiency and kinetics of mitophagy.

| Parameter Measured | Cell/System Type | Condition | Result | Reference |

| Parkin Recruitment | Wild-Type (WT) vs. Miro1 KO primary cortical neurons | Valinomycin treatment (5h) | Miro1 KO neurons showed a significant delay and reduction in YFP-Parkin signal overlap with mitochondria compared to WT.[11][13] | [11][13] |

| Mitochondrial Clearance | Miro DKO MEFs expressing Miro1 mutants | FCCP treatment (24h) | ~70% of cells expressing WT Miro1 showed mitochondrial clearance, versus <20% for cells expressing ubiquitination-deficient mutants (Miro15R, Miro1allR).[11][13] | [11][13] |

| Miro1 Ubiquitination | SH-SY5Y cells overexpressing Flag-Parkin and Miro1 mutants | FCCP treatment (1h) | Ubiquitination of Miro15R and Miro1allR mutants was reduced by >50% compared to WT Miro1.[11][13] | [11][13] |

| Mitofusin 1 (Mfn1) Levels | Hippocampal lysates from 4-month-old WT vs. Miro1 CKO mice | Basal | Miro1 CKO mice showed a ~2-fold increase in Mfn1 protein levels, a known Parkin substrate, suggesting compensatory upregulation or altered turnover.[11][13] | [11][13] |

| PINK1-induced Parkin Translocation | PC6 cells with Miro shRNA | PINK1 overexpression | Knockdown of Miro1/2 significantly reduced the percentage of cells with Parkin translocation (~30% in control vs. <10% in Miro shRNA).[8] | [8] |

Consequences of Miro1 Dysfunction

The failure to properly regulate Miro1 has significant pathological consequences, particularly in neurons which are highly dependent on mitochondrial health and distribution.

-

Impaired Mitophagy: As detailed above, the primary consequence is a delay or blockage in the clearance of damaged mitochondria.[11][15]

-

Accumulation of Dysfunctional Mitochondria: This leads to increased oxidative stress and bioenergetic deficits.[2]

-

Aberrant Mitochondrial Morphology: Post-natal knockout of Miro1 in the mouse brain leads to a dramatic increase in mitofusin levels, resulting in enlarged and hyperfused "megamitochondria".[11][13]

-

Integrated Stress Response (ISR): Long-term disruption of mitochondrial homeostasis due to Miro1 loss triggers hyperactivation of the ISR, a cellular stress pathway.[11][13]

-

Neurodegeneration: Pathogenic mutations in Miro1 and its accumulation on damaged mitochondria are observed in both familial and sporadic Parkinson's Disease, suggesting its dysfunction is a key event in the disease's progression.[2][6][16]

Logical Relationship Diagram

Caption: Logical flow from Miro1 dysfunction to neurodegeneration.

Key Experimental Methodologies

Reproducing and building upon the findings related to Miro1 and mitophagy requires robust experimental protocols. Below are methodologies for key assays cited in the literature.

Parkin Recruitment Assay in Primary Neurons

This assay visualizes the translocation of fluorescently tagged Parkin from the cytosol to mitochondria upon induction of mitochondrial damage.

-

Cell Culture: Primary cortical neurons are isolated from embryonic day 18 (E18) mouse or rat brains and cultured on poly-D-lysine coated coverslips in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Transfection: Neurons are transfected at DIV5-7 (days in vitro) using Lipofectamine 2000 with plasmids encoding YFP-Parkin (or another fluorescent variant) and a mitochondrial marker like MtDsRed.

-

Mitophagy Induction: At DIV10-14, mitophagy is induced by treating neurons with a mitochondrial depolarizing agent. A common choice for neurons is Valinomycin (e.g., 1-10 µM), as it can be less acutely toxic than FCCP. Treatment is carried out for various time points (e.g., 0, 1, 3, 5 hours).[11][13]

-

Imaging: Live-cell or fixed-cell imaging is performed using a confocal microscope (Airyscan for super-resolution is beneficial).[13] Z-stacks are acquired to capture the three-dimensional distribution of Parkin and mitochondria.

-

Quantification: Image analysis is performed to quantify the colocalization between the YFP-Parkin signal and the MtDsRed signal. This is often done by creating a mask for the mitochondrial signal and measuring the intensity of the Parkin signal within that mask, normalized to the initial time point.[11][13]

Mitochondrial Clearance Assay in MEFs

This assay quantifies the efficiency of mitochondrial removal after a prolonged insult.

-

Cell Culture: Miro1/2 double-knockout (MiroDKO) mouse embryonic fibroblasts (MEFs) are used as a null background.[11] Cells are cultured in DMEM with 10% FBS.

-

Transfection: MiroDKO MEFs are co-transfected with plasmids for YFP-Parkin, a mitochondrial marker (e.g., anti-Tom20 antibody for immunofluorescence), and the Miro1 construct to be tested (e.g., myc-Miro1WT, myc-Miro15R).

-

Mitophagy Induction: Cells are treated with a potent mitochondrial uncoupler like FCCP (10 µM) for an extended period, typically 24 hours, to induce robust mitophagy.[11][13]

-

Immunofluorescence: After treatment, cells are fixed, permeabilized, and stained with a primary antibody against a mitochondrial protein (e.g., Tom20) and appropriate secondary antibodies. Nuclei are counterstained with DAPI.

-

Quantification: Cells are scored visually. The percentage of cells that have lost all Tom20 mitochondrial staining is quantified as an index of complete mitochondrial clearance. A minimum of 50-100 cells are counted per condition across multiple independent experiments.[11][13]

In-Cell Ubiquitination Assay

This biochemical assay determines the extent to which Miro1 is ubiquitinated following mitochondrial damage.

-

Cell Culture and Transfection: SH-SY5Y or HEK293T cells are co-transfected with plasmids encoding Flag-Parkin, HA-Ubiquitin, and the myc-Miro1 construct of interest.

-

Mitophagy Induction: Cells are treated with FCCP (10 µM) for a short duration (e.g., 1-3 hours) to induce Parkin-mediated ubiquitination without causing complete degradation of the substrate.

-

Cell Lysis and Immunoprecipitation: Cells are lysed under denaturing conditions (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions. The lysate is then diluted to reduce the SDS concentration, and myc-Miro1 is immunoprecipitated using anti-myc antibodies coupled to magnetic or agarose beads.

-

Western Blotting: The immunoprecipitated samples are washed, eluted, and resolved by SDS-PAGE. The presence of ubiquitinated Miro1 is detected by immunoblotting with an anti-HA antibody (to detect HA-Ubiquitin) or a general anti-ubiquitin antibody. The membrane is also probed with an anti-myc antibody to confirm equal immunoprecipitation of Miro1.[11][13]

-

Quantification: Densitometry is used to measure the intensity of the high-molecular-weight smear (representing poly-ubiquitination) relative to the amount of immunoprecipitated Miro1.[11][13]

Experimental Workflow Diagram

Caption: A generalized workflow for studying Miro1's role in mitophagy.

Conclusion and Therapeutic Implications

Miro1 is not merely a component of the mitochondrial transport machinery but a crucial checkpoint in mitochondrial quality control. Its degradation upon mitochondrial damage is an essential, rate-limiting step for the initiation of PINK1/Parkin-mediated mitophagy. The discovery that Miro1 clearance is impaired in PD patient-derived cells, regardless of the specific genetic cause, positions it as a key convergence point in the disease's pathology.[6][16]

This central role makes Miro1 an attractive therapeutic target. Strategies aimed at promoting the removal of Miro1 from damaged mitochondria could potentially bypass upstream defects in the PINK1/Parkin pathway and restore mitochondrial quality control.[6] The development of small molecules that either inhibit Miro1's function or accelerate its degradation represents a promising avenue for novel drug discovery in Parkinson's Disease and other neurodegenerative disorders characterized by mitochondrial dysfunction.[17]

References

- 1. Miro1: A potential target for treating neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Regulation of mitochondrial trafficking, function and quality control by the mitochondrial GTPases Miro1 and Miro2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Impaired mitochondrial–endoplasmic reticulum interaction and mitophagy in Miro1-mutant neurons in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Emerging Role of RHOT1/Miro1 in the Pathogenesis of Parkinson's Disease [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. embopress.org [embopress.org]

- 9. embopress.org [embopress.org]

- 10. Miro proteins prime mitochondria for Parkin translocation and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. PINK1 and Parkin Target Miro for Phosphorylation and Degradation to Arrest Mitochondrial Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Loss of neuronal Miro1 disrupts mitophagy and induces hyperactivation of the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Loss of neuronal Miro1 disrupts mitophagy and induces hyperactivation of the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Miro1-targeting Drug Discovery for Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

The Discovery and Development of Miro1 Reducer Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial dysfunction is a central pathological feature of several neurodegenerative diseases, including Parkinson's Disease (PD). The protein Miro1 (Mitochondrial Rho GTPase 1), located on the outer mitochondrial membrane, has emerged as a critical regulator of mitochondrial transport, quality control, and calcium homeostasis. In PD, the clearance of damaged mitochondria through a process called mitophagy is often impaired, and this has been linked to the abnormal accumulation of Miro1. This technical guide provides an in-depth overview of the discovery and development of a first-in-class small molecule, termed "Miro1 Reducer," which targets this pathological process. This document details the underlying biological rationale, the discovery workflow, key quantitative data, and the experimental protocols utilized in the characterization of this promising therapeutic candidate.

Introduction: Miro1 as a Therapeutic Target in Parkinson's Disease

Miro1 is a key player in mitochondrial dynamics, acting as an adaptor protein that links mitochondria to the microtubule network for transport along axons.[1] A crucial aspect of mitochondrial quality control is the timely removal of damaged mitochondria via mitophagy, a process orchestrated by the PINK1 and Parkin proteins.[2] In healthy cells, upon mitochondrial depolarization (a sign of damage), PINK1 accumulates on the mitochondrial outer membrane and recruits the E3 ubiquitin ligase Parkin.[3] Parkin then ubiquitinates several mitochondrial surface proteins, including Miro1, targeting them for proteasomal degradation.[2] This degradation of Miro1 is a critical initial step that halts mitochondrial motility, effectively quarantining the damaged organelle before its engulfment by an autophagosome.[2]

Studies have revealed that in a significant subset of both sporadic and familial PD patients, the removal of Miro1 from depolarized mitochondria is impaired.[4] This failure leads to an accumulation of damaged, motile mitochondria, contributing to neuronal stress and eventual cell death.[4] The discovery that reducing Miro1 levels could rescue these neurodegenerative phenotypes in PD models established Miro1 as a compelling therapeutic target.[4]

The Discovery of a First-in-Class this compound Compound

The identification of a small molecule that could promote the degradation of Miro1 in the context of Parkinson's disease was achieved through a sophisticated high-throughput screening process.[5] This effort led to the discovery of a lead compound, referred to as "this compound" or "Compound 3".

High-Throughput Screening Cascade

The discovery of the this compound involved a multi-step screening workflow designed to identify compounds that could correct the Miro1 clearance defect observed in PD patient-derived cells.

References

- 1. Miro1 Marks Parkinson's Disease Subset and this compound Rescues Neuron Loss in Parkinson's Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Miro1 Marks Parkinson’s Disease Subset and this compound Rescues Neuron Loss in Parkinson’s Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blog.atomwise.com [blog.atomwise.com]

The Role of Miro1 in Neurodegenerative Diseases: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mitochondrial Rho GTPase 1 (Miro1), an outer mitochondrial membrane protein, has emerged as a critical regulator of mitochondrial dynamics and function within neurons. Its multifaceted roles in mitochondrial transport, calcium homeostasis, and mitophagy place it at a crucial intersection of cellular processes that are frequently dysregulated in neurodegenerative diseases. This technical guide provides a comprehensive overview of the current understanding of Miro1's involvement in the pathogenesis of Parkinson's Disease, Alzheimer's Disease, Amyotrophic Lateral Sclerosis, and Huntington's Disease. We present quantitative data from key studies, detailed experimental protocols for assessing Miro1 function, and visual representations of associated signaling pathways and experimental workflows to facilitate further research and therapeutic development in this promising area.

Introduction to Miro1: A Master Regulator of Mitochondrial Homeostasis

Miro1, encoded by the RHOT1 gene, is a highly conserved protein characterized by two GTPase domains flanking two calcium-binding EF-hand motifs, and a C-terminal transmembrane domain that anchors it to the outer mitochondrial membrane.[1][2] This unique structure allows Miro1 to function as a key adaptor protein, linking mitochondria to the microtubule-based transport machinery, and as a sensor for intracellular calcium levels.[3][4]

Its primary functions include:

-

Mitochondrial Transport: Miro1 is an essential component of the motor-adaptor complex that facilitates the movement of mitochondria along microtubules. It interacts with trafficking proteins like Milton (TRAK1/2) to engage with kinesin and dynein motors for anterograde and retrograde transport, respectively.[4] This process is vital for distributing mitochondria to areas of high energy demand, such as synapses.

-

Calcium Homeostasis: The EF-hand domains of Miro1 allow it to sense cytosolic calcium concentrations.[4] Elevated calcium levels induce a conformational change in Miro1, leading to the arrest of mitochondrial motility. This mechanism is thought to be crucial for positioning mitochondria at sites of high calcium influx, such as active synapses, to buffer calcium and provide ATP.

-

Mitophagy: Miro1 plays a role in the clearance of damaged mitochondria through a process known as mitophagy. Upon mitochondrial depolarization, the kinase PINK1 phosphorylates Miro1, leading to its ubiquitination by the E3 ligase Parkin and subsequent proteasomal degradation. This degradation is a critical step for halting mitochondrial movement and initiating their removal.[2][5]

Dysfunction in any of these critical processes can lead to impaired neuronal function and, ultimately, neurodegeneration.

Miro1 in Neurodegenerative Diseases: A Common Thread

A growing body of evidence implicates Miro1 dysfunction in the pathogenesis of several major neurodegenerative disorders.

Parkinson's Disease (PD)

In PD, the link between Miro1 and the well-established disease-associated proteins PINK1 and Parkin is particularly strong.[2] Several studies have shown that mutations in RHOT1 are associated with an increased risk of developing PD.[2] Furthermore, a pathological stabilization of Miro1 on the surface of depolarized mitochondria, impairing their clearance, has been observed in fibroblasts and iPSC-derived neurons from both sporadic and monogenic PD patients.[2][6]

The p.R272Q mutation in Miro1, located in its calcium-binding domain, has been shown to cause mitochondrial dysfunction, leading to dopaminergic neuron loss in both in vitro and in vivo models.[2] This mutation disrupts calcium homeostasis, leading to increased oxidative stress and altered mitochondrial bioenergetics.[2][7]

Alzheimer's Disease (AD)

In the context of AD, Miro1 has been genetically linked to AD-associated genes such as those for Tau and Amyloid Precursor Protein (APP) in Drosophila models.[8] Overexpression of Miro1 in these models has been shown to improve AD-related phenotypes by reducing oxidative stress and neurodegeneration.[8] Conversely, knockdown of Miro1 can enhance tau-induced neurodegeneration.[8] Parkin-mediated mitophagy, which involves Miro1 degradation, is broadly activated in tauopathy neurons, leading to accelerated Miro1 turnover and impaired mitochondrial transport to synapses.[9]

Amyotrophic Lateral Sclerosis (ALS)

In ALS, a significant reduction in Miro1 expression has been observed in the spinal cord tissue of patients.[10][11] This Miro1 deficiency is recapitulated in mouse models of ALS expressing mutant SOD1 or TDP-43.[10] Glutamate excitotoxicity, a known contributor to ALS pathology, has been shown to cause a reduction in Miro1 expression in motor neurons.[10] The resulting impairment in mitochondrial transport is considered a key mechanism contributing to motor neuron degeneration in ALS.[3]

Huntington's Disease (HD)

The role of Miro1 in HD is an emerging area of research. While direct interaction between Miro1 and the mutant huntingtin (mHtt) protein has not been definitively established, there is evidence of mHtt interacting with mitochondrial proteins and affecting mitochondrial dynamics.[12][13] Given Miro1's central role in mitochondrial transport and quality control, it is plausible that its function is indirectly affected by the toxic gain-of-function of mHtt, contributing to the mitochondrial dysfunction observed in HD. Further investigation into the potential interplay between Miro1 and mHtt is warranted.

Quantitative Data on Miro1 Dysfunction in Neurodegenerative Diseases

The following tables summarize key quantitative findings from studies investigating the impact of Miro1 dysfunction in various neurodegenerative disease models.

| Parameter | Disease Model | Observation | Fold/Percentage Change | Reference |

| Miro1 Protein Levels | Sporadic ALS patient spinal cord | Decreased Miro1 protein levels | Significantly reduced compared to controls | [10] |

| SOD1 G93A mouse spinal cord (60 days) | Decreased Miro1 protein levels | ~50% reduction compared to non-transgenic | [10] | |

| iPSC-derived neurons with Miro1-R272Q (PD) | No significant change in total Miro1 levels | Not significantly different from control | [14] | |

| Mitochondrial Motility | Miro1 KO mouse cortical neuron axons | Fourfold reduction in overall retrograde velocity | ~75% decrease in retrograde velocity | [15] |

| iPSC-derived neurons with Miro1-R272Q (PD) | Decreased mean and maximum mitochondrial speed | Significantly decreased compared to control | [14] | |

| Tauopathy model neurons | Impeded mitochondrial anterograde transport | Reduced anterograde transport | [9] | |

| Mitochondrial Membrane Potential (ΔΨm) | Midbrain organoids with Miro1 p.R272Q (PD) | Significant reduction in the percentage of mitochondria with intact ΔΨm | Significantly lower compared to controls | [7] |

| Miro1 KO mouse embryonic fibroblasts | No change in inner mitochondrial membrane potential | No significant difference compared to WT | [15] | |

| Cytosolic Calcium ([Ca2+]c) Handling | iPSC-derived dopaminergic neurons with Miro1-R272Q (PD) | Defective calcium handling capacity upon ionomycin stimulation | Higher increase in F1/F0 ratio compared to controls | [2] |

| Miro1 KO mouse cortical neurons | No essential role for Miro1 in Ca2+-dependent mitochondrial motility inhibition | Motility inhibition upon Ca2+ addition not significantly different from WT | [15] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of Mitochondrial Transport using Kymograph Analysis

This protocol describes how to capture and analyze mitochondrial movement in cultured neurons.[16][17][18][19]

Materials:

-

Primary neuronal culture or iPSC-derived neurons

-

MitoTracker dye (e.g., MitoTracker Red CMXRos) or fluorescently tagged mitochondrial protein (e.g., mito-DsRed)

-

Live-cell imaging microscope with environmental chamber (37°C, 5% CO2)

-

Image analysis software with kymograph generation capabilities (e.g., ImageJ/Fiji with the KymoResliceWide plugin, or MetaMorph)

Procedure:

-

Labeling Mitochondria:

-

For MitoTracker staining, incubate neurons with 50-100 nM MitoTracker Red CMXRos in culture medium for 15-30 minutes at 37°C.

-

Wash the cells twice with pre-warmed culture medium.

-

Alternatively, transfect neurons with a plasmid encoding a fluorescently tagged mitochondrial protein.

-

-

Live-Cell Imaging:

-

Place the culture dish on the microscope stage within the environmental chamber.

-

Select a field of view containing healthy neurons with clearly visible axonal processes.

-

Acquire time-lapse images of a selected axonal segment (e.g., every 2-5 seconds for 5-10 minutes).

-

-

Kymograph Generation:

-

Open the time-lapse image sequence in the analysis software.

-

Draw a line along the axon of interest.

-

Use the kymograph function to generate a 2D image where the x-axis represents distance along the axon and the y-axis represents time.

-

-

Data Analysis:

-

In the kymograph, stationary mitochondria will appear as vertical lines, while moving mitochondria will create diagonal lines.

-

Trace the paths of individual mitochondria to determine:

-

Velocity: The slope of the diagonal line (distance/time).

-

Direction: Anterograde (away from the soma) or retrograde (towards the soma).

-

Processivity: The distance a mitochondrion moves without pausing.

-

Percentage of motile mitochondria: The number of moving mitochondria divided by the total number of mitochondria in the analyzed segment.

-

-

Immunofluorescence Staining for Miro1 in Neurons

This protocol outlines the steps for visualizing the subcellular localization of Miro1 in cultured neurons.[20][21][22][23]

Materials:

-

Primary neuronal culture or iPSC-derived neurons grown on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.1-0.3% Triton X-100 in PBS

-

Blocking buffer: 5-10% normal goat serum (or serum from the host species of the secondary antibody) in PBS

-

Primary antibody: Rabbit anti-Miro1 antibody (use at a pre-determined optimal dilution, e.g., 1:200-1:500)

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

Nuclear stain: DAPI

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fixation:

-

Wash cells once with PBS.

-

Fix with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization:

-

Incubate with permeabilization buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-Miro1 antibody in blocking buffer.

-

Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash three times with PBS.

-

Dilute the fluorescently labeled secondary antibody in blocking buffer.

-

Incubate with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

-

-

Staining and Mounting:

-

Wash three times with PBS.

-

Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging:

-

Visualize the staining using a fluorescence microscope with appropriate filter sets.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE

This protocol describes the use of the potentiometric dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial membrane potential.[7]

Materials:

-

Cultured neurons

-

TMRE stock solution (in DMSO)

-

Culture medium

-

FCCP (a mitochondrial uncoupler, as a control)

-

Fluorescence microscope or plate reader

Procedure:

-

Dye Loading:

-

Prepare a working solution of TMRE in culture medium (e.g., 25-100 nM). The optimal concentration should be determined empirically for the specific cell type.

-

Replace the culture medium with the TMRE-containing medium.

-

Incubate for 20-30 minutes at 37°C, protected from light.

-

-

Imaging/Measurement:

-

For microscopy, wash the cells with pre-warmed medium and image immediately.

-

For plate reader analysis, measurements can be taken directly in the TMRE-containing medium.

-

Acquire fluorescence using an appropriate filter set (e.g., excitation ~549 nm, emission ~575 nm).

-

-

Control for Depolarization:

-

To confirm that the TMRE signal is dependent on mitochondrial membrane potential, treat a parallel set of cells with FCCP (e.g., 10 µM) for 5-10 minutes prior to or during imaging. This should cause a significant decrease in TMRE fluorescence.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity of TMRE in individual cells or across the cell population.

-

Compare the fluorescence intensity between control and experimental conditions. A decrease in TMRE intensity indicates mitochondrial depolarization.

-

Cytosolic Calcium Imaging using Fura-2 AM

This ratiometric method allows for the quantification of intracellular calcium concentrations.

Materials:

-

Cultured neurons on glass coverslips

-

Fura-2 AM stock solution (in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Pluronic F-127 (optional, to aid dye loading)

-

Fluorescence imaging system capable of alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Ionomycin and EGTA for calibration

Procedure:

-

Dye Loading:

-

Prepare a loading solution of 2-5 µM Fura-2 AM in HBSS. A small amount of Pluronic F-127 (e.g., 0.02%) can be added to improve dye solubilization.

-

Incubate cells in the loading solution for 30-60 minutes at 37°C, protected from light.

-

Wash the cells with HBSS and allow them to de-esterify the dye for at least 30 minutes at room temperature.

-

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the microscope stage.

-

Acquire pairs of images by alternating excitation at 340 nm and 380 nm, collecting the emission at 510 nm.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

-

An increase in this ratio indicates an increase in intracellular calcium concentration.

-

For quantitative measurements, a calibration can be performed at the end of the experiment using ionomycin (to equilibrate intracellular and extracellular calcium) and EGTA (to chelate calcium) to determine the minimum (Rmin) and maximum (Rmax) ratios. The Grynkiewicz equation can then be used to convert the ratio values to calcium concentrations.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions involving Miro1 is essential for a deeper understanding of its role in neurodegeneration.

Miro1 in PINK1/Parkin-Mediated Mitophagy

Caption: PINK1/Parkin pathway for mitophagy initiation involving Miro1 degradation.

Miro1 in Mitochondrial Transport

Caption: Miro1's role as an adaptor in microtubule-based mitochondrial transport.

Experimental Workflow for Studying Miro1-Protein Interactions

Caption: Workflow for identifying Miro1-interacting proteins via immunoprecipitation.

Conclusion and Future Directions

Miro1 stands out as a key player in maintaining neuronal health, and its dysregulation is a common feature across multiple neurodegenerative diseases. The convergence of pathogenic mechanisms on Miro1-mediated mitochondrial transport, calcium signaling, and quality control highlights it as a promising therapeutic target.

Future research should focus on:

-

Elucidating the precise mechanisms by which Miro1 function is altered in Alzheimer's and Huntington's diseases.

-

Developing and validating biomarkers based on Miro1 levels or functional status in patient-derived samples.

-

Screening for and developing small molecules that can modulate Miro1 activity, such as promoting its degradation when pathologically stabilized or enhancing its function when deficient.

A deeper understanding of the intricate role of Miro1 in neurodegeneration will undoubtedly pave the way for novel therapeutic strategies aimed at preserving mitochondrial function and neuronal integrity.

References

- 1. Loss of Miro1-directed mitochondrial movement results in a novel murine model for neuron disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Understanding Miro GTPases: Implications in the Treatment of Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Emerging Role of RHOT1/Miro1 in the Pathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Loss of neuronal Miro1 disrupts mitophagy and induces hyperactivation of the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Miro1 Marks Parkinson’s Disease Subset and Miro1 Reducer Rescues Neuron Loss in Parkinson’s Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Miro, a Rho GTPase genetically interacts with Alzheimer's disease-associated genes (Tau, Aβ42 and Appl) in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Broad activation of the Parkin pathway induces synaptic mitochondrial deficits in early tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Miro1 deficiency in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Miro1 deficiency in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mutant huntingtin binds the mitoch ... | Article | H1 Connect [archive.connect.h1.co]

- 13. Mutant huntingtin's interaction with mitochondrial protein Drp1 impairs mitochondrial biogenesis and causes defective axonal transport and synaptic degeneration in Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impaired mitochondrial–endoplasmic reticulum interaction and mitophagy in Miro1-mutant neurons in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Analyzing Mitochondrial Transport and Morphology in Human Induced Pluripotent Stem Cell-Derived Neurons in Hereditary Spastic Paraplegia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Imaging Axonal Transport of Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Characterization of Mitochondrial Transport in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Immunocytochemistry of Primary Cultured Cerebral Cortical Neurons | Springer Nature Experiments [experiments.springernature.com]

- 21. Miro1 Regulates Activity-Driven Positioning of Mitochondria within Astrocytic Processes Apposed to Synapses to Regulate Intracellular Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Immunocytochemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 23. protocols.io [protocols.io]

Miro1: A Promising Biomarker for Parkinson's Disease - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial dysfunction is a central hallmark of Parkinson's disease (PD) pathogenesis. Emerging evidence has pinpointed the mitochondrial Rho GTPase, Miro1, as a critical player in the intricate processes of mitochondrial transport, quality control, and calcium homeostasis. Notably, a consistent pathological feature observed in a vast majority of both sporadic and familial PD cases is the impaired degradation of Miro1 from damaged mitochondria. This retention of Miro1 stalls the essential process of mitophagy—the selective removal of dysfunctional mitochondria—leading to the accumulation of compromised organelles and contributing to neuronal stress and degeneration.

This technical guide provides an in-depth overview of Miro1's role as a potential biomarker for Parkinson's disease. It details the underlying molecular pathways, presents quantitative data from key studies, outlines experimental protocols for its assessment, and offers a forward-looking perspective on its utility in diagnostics, patient stratification, and as a therapeutic target.

The Central Role of Miro1 in Mitochondrial Quality Control

Miro1 is an outer mitochondrial membrane protein that is integral to the machinery that transports mitochondria along microtubules.[1] It also functions as a crucial calcium sensor, modulating mitochondrial motility in response to cellular calcium fluxes.[2][3] A key aspect of its function in the context of neurodegeneration is its role in mitophagy, a critical quality control mechanism.

In healthy neurons, when mitochondria become damaged and depolarize, the PINK1 (PTEN-induced putative kinase 1) protein accumulates on the outer mitochondrial membrane. This initiates a signaling cascade that recruits the E3 ubiquitin ligase Parkin, which then ubiquitinates several mitochondrial surface proteins, including Miro1.[4][5] This ubiquitination marks Miro1 for proteasomal degradation, which is a prerequisite for halting mitochondrial movement and initiating their clearance.[5][6]

In Parkinson's disease, this process is frequently impaired. Pathogenic mutations in genes such as PINK1 and Parkin directly disrupt this pathway.[4] Importantly, this Miro1 clearance defect is not limited to familial PD but is also observed in a high percentage of sporadic PD cases, suggesting a point of convergence for various pathological cascades.[7][8] The failure to remove Miro1 from damaged mitochondria leads to their continued transport and a failure of mitophagy, resulting in a buildup of dysfunctional, reactive oxygen species (ROS)-producing mitochondria that contribute to the demise of dopaminergic neurons.[5]

Quantitative Data on Miro1 as a Parkinson's Disease Biomarker

Several studies have quantified the extent of Miro1 dysregulation in PD, providing a strong basis for its development as a biomarker. The "Miro1 retention ratio," which measures the amount of Miro1 remaining after inducing mitochondrial depolarization, has emerged as a key metric.

| Cohort | Mean Miro1 Retention Ratio (CCCP/DMSO) | Reference |

| Healthy Controls | ~0.55 | [9] |

| Idiopathic Parkinson's Disease (IPD) | ~0.8 | [9] |

| Familial Parkinson's Disease (e.g., PINK1, PRKN, LRRK2 mutations) | >1.0 | [9] |

Furthermore, a landmark study utilizing patient-derived fibroblasts discovered a striking prevalence of this molecular pathology:

| Finding | Percentage of PD Patient Fibroblast Lines | Reference |

| Failure to remove Miro1 following mitochondrial depolarization | >94% | [10][11] |

Another study using induced pluripotent stem cells (iPSCs) found a significant impairment in Miro1 degradation in PD patients and at-risk individuals after 6 hours of CCCP treatment.[4]

| Cohort | Percentage with Impaired Miro1 Degradation | Reference |

| Parkinson's Disease Patients | 83.3% | [4] |

| At-Risk Genetic Carriers | 85.7% | [4] |

| Healthy Controls | 0% | [4] |

These data underscore the potential of Miro1 as a highly penetrant and quantifiable biomarker for Parkinson's disease.

Signaling Pathways and Experimental Workflows

Miro1 in the PINK1/Parkin Mitophagy Pathway

The signaling cascade leading to the removal of damaged mitochondria is a critical process for neuronal health. The following diagram illustrates the central role of Miro1 in this pathway.

Caption: The PINK1/Parkin pathway and Miro1's role in mitophagy.

Experimental Workflow for Miro1 Biomarker Assessment

The quantification of Miro1 retention is a key experimental procedure. The following diagram outlines a typical workflow using patient-derived cells.

Caption: Experimental workflow for assessing Miro1 retention.

Experimental Protocols

Automated Capillary Western Blotting for Miro1 Quantification

This protocol is adapted from a detailed, open-access method for the JESS™ Simple Western system and is suitable for high-throughput analysis of Miro1 in fibroblasts, Peripheral Blood Mononuclear Cells (PBMCs), and iPSC-derived dopaminergic neurons.[7][12]

a. Cell Culture and Mitochondrial Depolarization:

-

Fibroblasts: Culture in standard DMEM with 10% FBS. Seed cells to be 70-80% confluent on the day of the experiment. Treat with 40 µM CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or vehicle (DMSO) for 6 hours.[13]

-

PBMCs: Isolate from whole blood using Ficoll-Paque density gradient centrifugation. Culture in RPMI-1640 medium with 10% FBS. Treat with 10 µM oligomycin and 10 µM antimycin A (or ethanol vehicle) for 6 hours.[12]

-

iPSC-derived Dopaminergic Neurons: Differentiate iPSCs towards a dopaminergic fate using established protocols. At maturation, treat with 10 µM CCCP or vehicle for 6 hours.

b. Cell Lysis and Protein Quantification:

-

After treatment, wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape adherent cells and collect the lysate. For PBMCs, pellet the cells before lysis.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

c. Capillary Western Blotting (JESS™ System):

-

Prepare the cell lysates to a final concentration of 0.2-0.5 mg/mL in 0.1x Sample Buffer.

-

Heat the samples at 95°C for 5 minutes.

-

Prepare the primary antibody solution. A validated anti-Miro1 antibody is crucial. Dilute according to manufacturer's instructions or pre-determined optimal concentration. A loading control antibody (e.g., anti-GAPDH) should be multiplexed.

-

Load the prepared plate (with samples, antibodies, and other reagents) into the JESS™ instrument.

-

The instrument will automatically perform size-based separation, immunoprobing, and detection.

-

Analyze the data using the Compass for SW software. Normalize the Miro1 signal to the loading control signal for each sample.

d. Calculation of Miro1 Retention Ratio:

Miro1 Retention Ratio = (Normalized Miro1 signal in treated sample) / (Normalized Miro1 signal in vehicle control sample)

Immunocytochemistry for Miro1 Visualization in iPSC-derived Neurons

This protocol provides a general framework for visualizing Miro1 in cultured neurons.

a. Cell Fixation and Permeabilization:

-

Culture iPSC-derived neurons on coverslips.

-

After experimental treatment (e.g., with CCCP), gently wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

b. Blocking and Antibody Incubation:

-

Block non-specific binding by incubating the cells in a blocking buffer (e.g., 5% goat serum and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.

-

Incubate with the primary anti-Miro1 antibody, diluted in blocking buffer, overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature in the dark. A mitochondrial marker (e.g., anti-TOM20) can be co-stained.

-

Wash three times with PBS.

c. Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Image the cells using a fluorescence or confocal microscope.

Human Miro1 ELISA (General Protocol)

While less common in the current research literature for this specific application, an ELISA-based assay for Miro1 is in development.[7] A general sandwich ELISA protocol would be as follows:

-

Standards and samples are added to a 96-well plate pre-coated with a Miro1 capture antibody.

-

The plate is incubated to allow Miro1 to bind to the immobilized antibody.

-

The plate is washed, and a biotinylated anti-Miro1 detection antibody is added.

-

After another incubation and wash, a streptavidin-HRP conjugate is added.

-

A final wash is followed by the addition of a TMB substrate solution, which develops a color in proportion to the amount of Miro1 present.

-

The reaction is stopped, and the absorbance is read at 450 nm.

-

A standard curve is used to determine the concentration of Miro1 in the samples.

Future Directions and Conclusion

The robust and highly prevalent nature of the Miro1 clearance defect in Parkinson's disease positions it as a biomarker with significant potential. The development of standardized, high-throughput assays, such as the automated capillary Western blot, is a crucial step towards its clinical implementation. Future research will likely focus on:

-

Validation in larger, longitudinal patient cohorts: To establish the diagnostic and prognostic value of the Miro1 retention ratio.

-

Adaptation to more accessible biosamples: While fibroblasts and iPSCs are valuable research tools, transitioning the assay to readily available samples like peripheral blood mononuclear cells (PBMCs) is essential for widespread clinical use.[12]

-

Development of a robust ELISA: An ELISA-based test would offer a more cost-effective and universally accessible platform for Miro1 quantification.[7]

-

Therapeutic Targeting: The identification of small molecules that can promote the degradation of Miro1 in PD patient cells offers a promising new therapeutic avenue.[10][14] A Miro1-based biomarker assay would be invaluable for monitoring target engagement and therapeutic efficacy in clinical trials of such compounds.

References

- 1. Immunocytochemistry of motor neurons derived from iPSCs with the hNIL construct protocol [protocols.io]

- 2. bit.bio [bit.bio]

- 3. Immunocytochemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Human MIRO1 ELISA Kit (A302919) [antibodies.com]

- 5. bit.bio [bit.bio]

- 6. researchgate.net [researchgate.net]

- 7. Optimized automated capillary Western blotting method for Miro1 detection (Layla Drwesh) [protocols.io]

- 8. edspace.american.edu [edspace.american.edu]

- 9. Optimized automated capillary Western blotting method for Miro1 detection (Layla Drwesh) [protocols.io]

- 10. Structural-functional characterization of the MIRO1-TRAK1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Methodological validation of Miro1 retention as a candidate Parkinson’s disease biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Interplay of Miro1, PINK1, and Parkin: A Technical Guide to a Core Mitochondrial Quality Control Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical signaling network involving Miro1, PINK1, and Parkin. This pathway is fundamental to mitochondrial quality control, a process essential for cellular homeostasis, particularly in high-energy-demand cells like neurons. Dysregulation of this pathway is strongly implicated in the pathogenesis of neurodegenerative conditions, most notably Parkinson's Disease. Here, we dissect the molecular mechanisms, present key quantitative data, detail relevant experimental protocols, and provide visual diagrams to illuminate the intricate connections between these three proteins.

The Canonical PINK1/Parkin Pathway: A Primer

The foundation of this quality control mechanism is the PINK1/Parkin signaling cascade, which identifies and targets damaged mitochondria for selective degradation through a process known as mitophagy.

-

Under Healthy Conditions: In healthy mitochondria with a robust membrane potential, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane, where it is cleaved and subsequently degraded. This keeps its concentration on the outer mitochondrial membrane (OMM) extremely low.

-

Upon Mitochondrial Damage: When a mitochondrion becomes damaged, its membrane potential collapses. This prevents the import and cleavage of PINK1, causing it to accumulate in its full-length form on the OMM.[1]

-

Parkin Recruitment and Activation: The accumulation of PINK1 on the OMM initiates a feed-forward amplification loop. PINK1 phosphorylates ubiquitin (Ub) at the Serine 65 position (pS65-Ub).[1] This phosphorylated ubiquitin acts as a high-affinity receptor for the E3 ubiquitin ligase Parkin, recruiting it from the cytosol to the damaged mitochondrion.[1][2] PINK1 then directly phosphorylates Parkin within its ubiquitin-like (Ubl) domain, which releases Parkin's autoinhibited state and fully activates its E3 ligase function.[1]

-

Ubiquitination and Mitophagy: Activated Parkin then ubiquitinates a multitude of OMM proteins.[3] These ubiquitin chains, further phosphorylated by PINK1, serve as a signal to recruit autophagy receptors (e.g., NDP52, Optineurin), which in turn engage the autophagosome to engulf the damaged organelle for lysosomal degradation.[1]

The Pivotal Role of Miro1: More Than Just a Substrate

Miro1, a mitochondrial Rho GTPase anchored to the OMM, is a central regulator of mitochondrial transport, tethering mitochondria to kinesin and dynein motors for movement along microtubules.[1][4] In the context of mitophagy, Miro1 plays a multifaceted role, acting as both a docking site for Parkin and a critical substrate for the PINK1/Parkin pathway.

Miro1 as a Mitochondrial Docking Site for Parkin

Crucially, a sub-population of Parkin is associated with Miro1 on the surface of even healthy, polarized mitochondria.[5][6] This interaction serves to "prime" the system for a rapid response to mitochondrial damage.

-

PINK1-Independence: This initial Parkin-Miro1 interaction occurs independently of PINK1 activity and does not involve the ubiquitination of Miro1.[2][5][7]

-

Calcium Sensitivity: The interaction is regulated by Miro1's calcium-binding EF-hand domains, suggesting that Miro1 functions as a calcium-sensitive scaffold for Parkin.[2][5]

-

Facilitating Mitophagy: By pre-localizing Parkin to the mitochondrial surface, Miro1 ensures that upon PINK1 accumulation and activation, Parkin is immediately available for phosphorylation and subsequent ubiquitination of OMM targets.[8] Studies have shown that the knockdown of Miro proteins significantly reduces the translocation of Parkin to damaged mitochondria and suppresses mitophagy.[2][5]

Miro1 as a Key Target for Degradation

Once the PINK1/Parkin pathway is fully activated by mitochondrial damage, Miro1 transitions from a scaffold to a primary target.

-

PINK1-Mediated Phosphorylation: PINK1 phosphorylates Miro1. While initial studies identified Serine 156 as a key phosphorylation site that promotes Parkin's interaction with Miro[4][9], this finding has been debated in subsequent research.[2] It is now understood that the phosphorylation status of Miro is complex, potentially involving multiple sites that can either promote or inhibit Parkin recruitment, suggesting a nuanced regulatory mechanism.[9]

-

Parkin-Mediated Ubiquitination: Activated Parkin ubiquitinates Miro1 promiscuously on multiple lysine residues.[1][10]

-

Proteasomal Degradation: This ubiquitination targets Miro1 for degradation by the proteasome.[4][11]

The degradation of Miro1 has two critical consequences:

-

Arrest of Mitochondrial Motility: The removal of Miro1 from the OMM detaches the mitochondrion from the microtubule network.[4] This "quarantines" the damaged organelle, preventing it from trafficking throughout the cell and potentially causing further harm.[4][11]

-

Initiation of Mitophagy: The arrest of mitochondrial transport is a prerequisite for clearance. Impaired Miro1 degradation interferes with the initiation of mitophagy.[3]

Signaling Pathways and Logical Relationships

The interplay between these proteins can be visualized as a coordinated signaling cascade.

Caption: The PINK1/Parkin/Miro1 signaling cascade for mitochondrial quality control.

The dual functions of Miro1—acting first as a receptor and then as a substrate—are logically essential for an efficient mitophagy response.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Miro proteins prime mitochondria for Parkin translocation and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PINK1 and Parkin Target Miro for Phosphorylation and Degradation to Arrest Mitochondrial Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Miro proteins prime mitochondria for Parkin translocation and mitophagy | Semantic Scholar [semanticscholar.org]

- 7. embopress.org [embopress.org]

- 8. A substrate-interacting region of Parkin directs ubiquitination of the mitochondrial GTPase Miro1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Loss of neuronal Miro1 disrupts mitophagy and induces hyperactivation of the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Central Role of Miro1 in Mitochondrial Quality Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial quality control is a critical cellular process that ensures the health and integrity of the mitochondrial network, which is essential for cellular bioenergetics, signaling, and survival. Dysfunctional mitochondria are selectively removed through a specialized form of autophagy known as mitophagy. A key regulator in this intricate process is the outer mitochondrial membrane protein, Miro1. This technical guide provides an in-depth exploration of Miro1's multifaceted role in mitochondrial quality control, focusing on its functions in both mitochondrial transport and the canonical PINK1/Parkin-mediated mitophagy pathway. This document is intended to serve as a comprehensive resource, detailing the molecular mechanisms, experimental methodologies, and quantitative data that underpin our current understanding of Miro1's function.

Miro1: A Dual-Function Regulator of Mitochondrial Homeostasis

Miro1, a Rho GTPase, is strategically located on the outer mitochondrial membrane, positioning it as a crucial interface between mitochondria and the cytoplasm. It possesses a unique architecture, including two GTPase domains, two calcium-binding EF-hand motifs, and a C-terminal transmembrane domain that anchors it to the mitochondrion[1][2]. This structure enables Miro1 to perform two primary, interconnected functions in maintaining mitochondrial health:

-

Regulation of Mitochondrial Transport: Miro1 is a key component of the mitochondrial transport machinery, linking mitochondria to motor proteins for their movement along microtubules. This process is vital for the proper distribution of mitochondria throughout the cell, ensuring that energy and calcium buffering are supplied to areas of high demand, such as neuronal synapses[3][4].

-

A Checkpoint in Mitophagy: Miro1 acts as a critical substrate and regulator in the PINK1/Parkin pathway, the best-characterized pathway for the clearance of damaged mitochondria. Upon mitochondrial depolarization, Miro1 is targeted for ubiquitination and subsequent proteasomal degradation, a crucial step that arrests mitochondrial motility and primes the organelle for removal[5][6].

The PINK1/Parkin Pathway and the Fate of Miro1

The PINK1/Parkin pathway is a primary mechanism for identifying and eliminating damaged mitochondria. Under basal conditions, the serine/threonine kinase PINK1 is imported into healthy mitochondria and degraded. However, upon loss of mitochondrial membrane potential, a hallmark of mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane. This accumulation initiates a signaling cascade that results in the recruitment of the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface.

Once recruited, Parkin ubiquitinates a plethora of outer mitochondrial membrane proteins, including Miro1. The ubiquitination of Miro1 is a pivotal event in mitophagy, serving multiple purposes:

-

Arrest of Mitochondrial Motility: Ubiquitinated Miro1 is recognized by the proteasome and degraded. This degradation uncouples the mitochondrion from the microtubule-based transport machinery, effectively immobilizing the damaged organelle and preventing it from fusing with or contaminating the healthy mitochondrial network[5][6].

-

Recruitment of Autophagy Receptors: The ubiquitin chains on Miro1 and other mitochondrial proteins act as a signal for the recruitment of autophagy receptors, which in turn mediate the engulfment of the mitochondrion by an autophagosome.

Signaling Pathway of Miro1-Mediated Mitophagy Initiation

The following diagram illustrates the key steps in the PINK1/Parkin-dependent degradation of Miro1 and the subsequent initiation of mitophagy.

Caption: PINK1/Parkin pathway leading to Miro1 degradation and mitophagy.

Quantitative Analysis of Miro1's Role in Mitochondrial Quality Control

The following tables summarize key quantitative data from various studies, providing a comparative overview of Miro1's interactions and the functional consequences of its modulation.

Table 1: Miro1 Degradation and Mitochondrial Dynamics

| Parameter | Condition | Organism/Cell Type | Quantitative Value | Reference |

| Miro1 Degradation | 25 min Antimycin A treatment | Wildtype neurons | ~76% reduction in Miro1 levels | [7] |

| 25 min Antimycin A treatment | LRRK2 G2019S neurons | ~28% reduction in Miro1 levels | [7] | |

| 3 hours FCCP treatment | SH-SY5Y cells expressing Miro1-WT | Complete degradation | [5][6] | |

| 6 hours FCCP treatment | SH-SY5Y cells expressing Miro1-allR (ubiquitination-deficient) | No degradation | [5][6] | |

| Mitochondrial Velocity | Miro1 Knockout | Mouse cortical neurons (retrograde) | Four-fold reduction in overall velocity | [8][9] |

| Miro1 Knockout | Mouse cortical neurons (anterograde) | No significant difference from wildtype | [8][9] | |

| Miro1 Knockout | Parvalbumin interneurons (moving mitochondria) | WT: 0.17 ± 0.018 µm/s, KO: 0.14 ± 0.016 µm/s | [10][11] | |

| Mitochondrial Motility | Miro1 Knockout | Mouse cortical neurons | ~35% of mitochondria are motile (similar to wildtype) | [8] |

| Miro1 Knockout | Mouse cortical neurons | Moving mitochondria spend less time in motion | [8] |

Table 2: Miro1 Protein Interactions and Modifications

| Interacting Proteins/Modification | Method | Quantitative Value (Kd) | Key Findings | Reference |

| Miro1 - TRAK1 | Isothermal Titration Calorimetry (ITC) | ~low micromolar range | Interaction is independent of Ca2+ and the nucleotide state of Miro1's C-terminal GTPase. | [1][2][12] |

| Miro1 EF-hands - Ca2+ | Not specified | EF-hand 1: ~300 nM, EF-hand 2: ~3.9 µM | Suggests differential calcium sensing capabilities of the two EF-hands. | [1][2] |

| Miro1 - Parkin | Co-immunoprecipitation, in vitro ubiquitination assays | Not determined (low affinity, transient interaction) | Miro1 is a preferred substrate of Parkin. The interaction is enhanced by PINK1-mediated phosphorylation of Miro1 at Ser156. | [3][13][14] |

| Miro1 Phosphorylation | Mass Spectrometry, in vitro kinase assays | N/A | PINK1 phosphorylates Miro1 at Ser156, Thr298, and Thr299. S156 phosphorylation is critical for Parkin recruitment and Miro1 degradation. | [2][3][15][16] |

| Miro1 Ubiquitination | Mass Spectrometry | N/A | Parkin ubiquitinates Miro1 at multiple lysine residues, including K153, K230, K235, K330, and K572. | [1][17][18][19] |

Experimental Protocols for Studying Miro1 Function

This section provides detailed methodologies for key experiments used to investigate Miro1's role in mitochondrial quality control.

Live-Cell Imaging of Mitochondrial Transport in Neurons

This protocol allows for the visualization and quantification of mitochondrial movement in real-time.

Experimental Workflow:

Caption: Workflow for live-cell imaging of mitochondrial transport.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Culture primary hippocampal or cortical neurons, or iPSC-derived neurons on poly-D-lysine coated glass-bottom dishes.

-

At an appropriate developmental stage (e.g., DIV5-7 for primary neurons), transfect the cells with a plasmid encoding a fluorescent protein targeted to the mitochondrial matrix (e.g., pDsRed2-Mito) using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

-

Live-Cell Imaging:

-

24-48 hours post-transfection, replace the culture medium with pre-warmed imaging medium (e.g., Hibernate-E).

-

Mount the dish on the stage of a confocal microscope equipped with an environmental chamber maintaining 37°C and 5% CO2.

-

Identify axons of transfected neurons and acquire time-lapse images using a 63x oil-immersion objective. Capture images every 5 seconds for a total of 5 minutes.

-

-

Kymograph Analysis:

-

Open the time-lapse image series in ImageJ or Fiji.

-

Use the "Segmented Line" tool to trace a length of the axon.

-

Run the "Multi Kymograph" plugin to generate a kymograph, which represents the movement of mitochondria along the selected axonal segment over time.

-

In the kymograph, vertical lines represent stationary mitochondria, while diagonal lines represent moving mitochondria. The slope of the diagonal line is proportional to the velocity.

-

mt-Keima Mitophagy Assay

This assay utilizes a pH-sensitive fluorescent protein, mt-Keima, to specifically quantify the delivery of mitochondria to lysosomes for degradation.

Experimental Workflow:

Caption: Workflow for the mt-Keima mitophagy assay.

Detailed Methodology:

-

Cell Line Preparation:

-

Establish a stable cell line (e.g., HeLa or SH-SY5Y) that co-expresses mitochondrially targeted Keima (mt-Keima) and YFP-Parkin.

-

-

Mitophagy Induction:

-

Plate the cells in a multi-well plate.

-

Treat the cells with a mitochondrial depolarizing agent such as 10 µM CCCP for desired time points (e.g., 4, 8, 24 hours) to induce mitophagy. Include a vehicle-treated control (e.g., DMSO).

-

-

Flow Cytometry:

-

At each time point, harvest the cells by trypsinization and resuspend in FACS buffer (e.g., PBS with 2% FBS).

-

Analyze the cells on a flow cytometer equipped with 405 nm and 561 nm lasers.

-

For each cell, measure the fluorescence emission at a wavelength compatible with Keima (e.g., ~620 nm) upon excitation at both 405 nm and 561 nm.

-

-

Data Analysis:

-

Gate on the YFP-Parkin positive population.

-

For each cell, calculate the ratio of the fluorescence intensity from the 561 nm excitation to the 405 nm excitation.

-

An increase in this ratio signifies a shift of mt-Keima to an acidic environment (lysosomes), and thus an increase in mitophagy.

-

In Vitro Ubiquitination Assay for Miro1

This biochemical assay reconstitutes the ubiquitination of Miro1 by Parkin in a test tube, allowing for the direct study of this modification.

Experimental Workflow:

References

- 1. Loss of neuronal Miro1 disrupts mitophagy and induces hyperactivation of the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PINK1 and Parkin Target Miro for Phosphorylation and Degradation to Arrest Mitochondrial Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Loss of Dendritic Complexity Precedes Neurodegeneration in a Mouse Model with Disrupted Mitochondrial Distribution in Mature Dendrites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analyzing Mitochondrial Transport and Morphology in Human Induced Pluripotent Stem Cell-Derived Neurons in Hereditary Spastic Paraplegia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Miro proteins prime mitochondria for Parkin translocation and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Impairment in Miro Degradation and Mitophagy Is a Shared Feature in Familial and Sporadic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Loss of Miro1-directed mitochondrial movement results in a novel murine model for neuron disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Miro1-dependent mitochondrial dynamics in parvalbumin interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Miro1-dependent mitochondrial dynamics in parvalbumin interneurons | eLife [elifesciences.org]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. rupress.org [rupress.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. biorxiv.org [biorxiv.org]

- 19. MIRO-1 Determines Mitochondrial Shape Transition upon GPCR Activation and Ca2+ Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Small Molecule Inhibitors of Miro1 Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current landscape of small molecule inhibitors targeting the Mitochondrial Rho GTPase 1 (Miro1). Miro1 has emerged as a promising therapeutic target, particularly in the context of neurodegenerative diseases such as Parkinson's Disease. This document details the discovery, mechanism of action, and experimental validation of the most prominent small molecule modulators of Miro1, with a focus on quantitative data and detailed experimental protocols.

Introduction to Miro1

Miro1 is a key outer mitochondrial membrane protein that plays a critical role in regulating mitochondrial transport, morphology, and calcium homeostasis.[1][2] It acts as an adaptor protein, linking mitochondria to the microtubule-based transport machinery through its interaction with motor proteins.[3][4] Dysregulation of Miro1 function has been implicated in the pathogenesis of several neurodegenerative disorders, most notably Parkinson's Disease. In healthy cells, Miro1 is removed from damaged mitochondria, a crucial step for their subsequent clearance via mitophagy.[5][6] However, in a significant subset of Parkinson's patients, this process is impaired, leading to the accumulation of dysfunctional mitochondria.[4][5] This pathological accumulation makes Miro1 an attractive target for therapeutic intervention.

Discovery of a First-in-Class Miro1 Modulator: The "Miro1 Reducer"

To date, the most significant progress in developing small molecule inhibitors of Miro1 has been the identification of a compound referred to as the "this compound".[3][5] This molecule was discovered through a large-scale in silico screening of millions of compounds using the AtomNet® platform, a deep learning-based approach for structure-based drug design.[3][6] The primary goal of this screening was to identify compounds that could promote the degradation of Miro1, thereby restoring the clearance of damaged mitochondria in cells from Parkinson's patients.

The "this compound" was selected from a list of 80 initial hits and was shown to be highly specific for Miro1, with no significant effect on the related Miro2 isoform or other mitochondrial proteins.[3][5]

Quantitative Data

The following table summarizes the available quantitative data for the "this compound".

| Compound Name | Assay Type | Cell Type | Measurement | Value | Reference |

| This compound | Dose-response to CCCP-induced Miro1 degradation | Parkinson's Disease patient fibroblasts | IC50 | 7.8 µM | [5] |

Mechanism of Action

The "this compound" acts by promoting the degradation of Miro1, particularly from depolarized mitochondria.[5] This action is crucial for initiating the process of mitophagy, which is stalled in many Parkinson's disease patients. The degradation of Miro1 is dependent on the proteasome, as treatment with the proteasome inhibitor MG132 blocks the effect of the "this compound".[5] The signaling pathway involved in Miro1 removal is complex and involves the Parkinson's-associated proteins PINK1 and Parkin.[4] In healthy individuals, mitochondrial depolarization leads to the accumulation of PINK1 on the outer mitochondrial membrane, which in turn recruits Parkin to ubiquitinate and target Miro1 for degradation.[4] The "this compound" appears to facilitate this process in diseased cells where it is otherwise impaired.

Experimental Protocols

-

Cell Lines: Primary dermal fibroblasts from sporadic Parkinson's disease patients and healthy controls are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and non-essential amino acids.

-

Compound Treatment: The "this compound" is dissolved in DMSO to create a stock solution. For experiments, the compound is diluted in culture medium to the desired final concentration (e.g., 10 µM).

-

Mitochondrial Depolarization: To induce mitochondrial damage and subsequent Miro1 removal, cells are treated with 10 µM carbonyl cyanide m-chlorophenyl hydrazone (CCCP) for 6 hours.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 10% polyacrylamide gel and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against Miro1. A primary antibody against a loading control (e.g., β-actin or GAPDH) is also used.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: Densitometry analysis is performed to quantify the band intensities, and Miro1 levels are normalized to the loading control.

-

Cell Plating: Cells are plated on glass coverslips in a 24-well plate.

-

Treatment: Cells are treated with the "this compound" and/or CCCP as described above.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Cells are blocked with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Antibody Staining: Cells are incubated with primary antibodies against Miro1 and a mitochondrial marker (e.g., TOM20) overnight at 4°C. After washing, cells are incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Mounting and Imaging: Coverslips are mounted on glass slides with a mounting medium containing DAPI for nuclear staining. Images are acquired using a confocal microscope.

-

Analysis: The colocalization of Miro1 and the mitochondrial marker is analyzed to assess the removal of Miro1 from mitochondria.

Future Directions

The discovery of the "this compound" provides a strong proof-of-concept for targeting Miro1 in neurodegenerative diseases. Future research in this area will likely focus on:

-

Lead Optimization: Improving the potency, selectivity, and pharmacokinetic properties of the "this compound" scaffold.

-

Elucidation of the Binding Site: Determining the precise binding site of the "this compound" on the Miro1 protein will be crucial for structure-based drug design efforts.

-

In Vivo Efficacy: Testing optimized Miro1-targeting compounds in animal models of Parkinson's disease to assess their therapeutic potential.[7]

-

Exploration of Other Indications: Investigating the role of Miro1 in other diseases, such as other neurodegenerative disorders and cancer, to expand the potential therapeutic applications of Miro1 inhibitors.[6]

This guide provides a snapshot of the current state of research into small molecule inhibitors of Miro1. As a nascent field, it holds significant promise for the development of novel therapeutics for debilitating diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The Emerging Role of RHOT1/Miro1 in the Pathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blog.atomwise.com [blog.atomwise.com]

- 4. scienceofparkinsons.com [scienceofparkinsons.com]

- 5. Miro1 Marks Parkinson’s Disease Subset and this compound Rescues Neuron Loss in Parkinson’s Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Miro1-targeting Drug Discovery for Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

Methodological & Application

Application Notes and Protocols for Miro1 Reducer in iPSC-Derived Neurons

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing a Miro1 reducer in experimental protocols involving induced pluripotent stem cell (iPSC)-derived neurons. The following sections detail the background, experimental procedures, and expected outcomes for investigating the role of Miro1 in neuronal health and disease, with a focus on neurodegenerative conditions like Parkinson's Disease.

Introduction

Mitochondrial Rho GTPase 1 (Miro1) is a key regulatory protein located on the outer mitochondrial membrane. It plays a crucial role in mediating the transport of mitochondria along microtubules within neurons.[1][2][3] This process is vital for maintaining neuronal function and survival by ensuring proper energy supply and calcium buffering at sites of high metabolic demand, such as synapses.[1][2]